6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its unique chemical structure, which includes a difluoromethyl group and a chlorine atom, making it a valuable candidate for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or other difluorocarbene reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency .
Chemical Reactions Analysis
6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The chlorine atom and the pyrazolo[3,4-b]pyridine core contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar compounds to 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives with different substituents. For example:
4-(Difluoromethyl)pyridine: This compound lacks the chlorine atom and the dimethyl groups, making it less complex but still valuable for certain applications.
Trifluoromethylated Pyrazoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can alter their reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of stability, reactivity, and binding affinity that is advantageous for various applications .
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-2,3-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N3/c1-4-7-5(8(11)12)3-6(10)13-9(7)14-15(4)2/h3,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAGYZJWBWJKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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